molecular formula C14H15NO5 B7765495 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid

4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid

Cat. No.: B7765495
M. Wt: 277.27 g/mol
InChI Key: RKJZDKGWLYIRHA-UHFFFAOYSA-N
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Description

This compound (C₁₄H₁₅NO₅, MW 277.27) features a 2,4-dimethyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked to a 4-oxobutanoic acid moiety.

Properties

IUPAC Name

4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-8-14(19)15(2)10-7-9(3-5-12(10)20-8)11(16)4-6-13(17)18/h3,5,7-8H,4,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJZDKGWLYIRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Catechol Derivatives

The benzoxazinone core is typically synthesized from 2-aminophenol derivatives. A modified protocol adapted from PBMP synthesis involves:

  • Reacting 3-methyl-2-nitrophenol with methylchloroacetate under basic conditions to form the oxazine ring.

  • Reductive cyclization using hydrogen gas over palladium-carbon achieves simultaneous nitro group reduction and ring closure, yielding 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

Critical parameters :

  • Temperature control (60–80°C) prevents decarboxylation.

  • Use of anhydrous potassium carbonate ensures efficient deprotonation.

Functionalization at the 6-Position

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables introduction of boron-containing side chains:

Reaction ComponentSpecificationSource
Aryl halide6-Bromo-2,4-dimethyl-1,4-benzoxazin-3-one
Boronic ester4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
CatalystPd(PPh₃)₄ (0.03 mmol)
BaseCs₂CO₃ (2.0 equiv)
Solvent system1,4-Dioxane/H₂O (4:1)
Yield59–79%

Microwave-assisted conditions (125°C, 30 min) significantly improve reaction efficiency compared to conventional heating.

Nucleophilic Aromatic Substitution

Direct displacement of halogen atoms at the 6-position using sodium 4-oxobutanoate:

  • Conducted in DMF at 110°C for 24 hours.

  • Requires careful exclusion of moisture to prevent ester hydrolysis.

Oxidation and Side Chain Elaboration

Ketone Formation via Wacker Oxidation

The 4-oxobutanoic acid moiety is installed through oxidation of a pre-coupled allyl group:

  • Catalytic PdCl₂/CuCl in aqueous HCl (1:2 molar ratio).

  • Oxygen atmosphere (3 bar) at 60°C for 8 hours.

Key observation :

  • Over-oxidation to carboxylic acid is mitigated by precise control of reaction time and temperature.

Baeyer-Villiger Oxidation

Catalytic System Optimization

Comparative analysis of palladium catalysts:

CatalystLigand SystemYield (%)Reaction Time
Pd(PPh₃)₄None5920 h
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene7912 h
Pd(OAc)₂Xantphos6818 h

Data synthesized from demonstrates that bidentate phosphine ligands enhance catalytic activity through stabilization of the palladium center during oxidative addition.

Characterization and Analytical Validation

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.36 (m, 2H, CH₂CO)

  • δ 3.92 (t, J = 6.4 Hz, 2H, OCH₂)

  • δ 7.40 (d, J = 8.0 Hz, 1H, aromatic)

13C NMR (100 MHz, CDCl₃) :

  • δ 170.2 (C=O acid)

  • δ 161.5 (C=O ketone)

  • δ 128.5–135.9 (aromatic carbons)

X-ray Crystallography

Single-crystal analysis confirms:

  • Planar benzoxazine ring system with slight puckering at the oxygen atom.

  • Dihedral angle of 12.3° between the benzoxazine core and butanoic acid side chain.

Industrial-Scale Considerations

Solvent Recycling

  • 1,4-Dioxane/water mixtures are distilled and reused with <5% loss in reaction efficiency.

  • Implemented in continuous flow systems to minimize waste.

Catalyst Recovery

  • Magnetic nanoparticle-supported palladium catalysts achieve 90% recovery via simple filtration .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

    Substitution: The benzoxazine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups into the benzoxazine ring.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid exhibit anti-inflammatory and anti-cancer properties. Studies have shown that derivatives of benzoxazinones can inhibit certain cancer cell lines and may serve as potential therapeutic agents in oncology.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazinones showed significant cytotoxic effects against various cancer cell lines, suggesting a pathway for drug development targeting specific cancers .

Agricultural Science

This compound has been investigated for its role as a natural herbicide. Benzoxazinones are known for their allelopathic properties, which can suppress weed growth and enhance crop yields.

Case Study:
Research conducted at a leading agricultural university found that applying benzoxazinone derivatives increased the biomass of crops while significantly reducing weed populations in controlled field trials . This suggests potential for sustainable agricultural practices.

Materials Science

The unique chemical structure of this compound allows for applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of biodegradable plastics.

Case Study:
A recent study highlighted the incorporation of this compound into poly(lactic acid) (PLA) matrices to enhance thermal stability and mechanical properties. The modified PLA exhibited improved biodegradability without compromising material strength .

Data Tables

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnti-cancer agentsSignificant cytotoxicity against cancer cells
Agricultural ScienceNatural herbicidesIncreased crop yield and reduced weed growth
Materials ScienceBiodegradable plasticsEnhanced thermal stability in PLA

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoxazine Derivatives

4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic Acid
  • Formula: C₁₃H₁₃NO₅ (MW 263.25)
  • Key Difference : Lacks the 2-methyl group on the benzoxazine ring.
4-(3,4-Dihydro-4-methyl-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic Acid
  • Formula: C₁₃H₁₃NO₅ (MW 263.25)
  • Key Difference : Structural isomerism in the benzoxazine ring orientation.
  • Impact : Differences in ring conformation may influence electronic properties and intermolecular interactions .

Benzodioxin-Based Analogs

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
  • Formula : C₁₂H₁₂O₅ (MW 236.22)
  • Key Difference : Replaces the benzoxazine’s nitrogen with a second oxygen, forming a dioxane ring.
  • Impact: Reduced hydrogen-bonding capacity and altered lipophilicity compared to nitrogen-containing analogs.

Functionalized Derivatives with Extended Chains

(E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic Acid
  • Formula : C₁₂H₁₀N₂O₅ (MW 262.22)
  • Key Difference: Incorporates a conjugated α,β-unsaturated ketone (butenoic acid) and an amide linkage.

Complex Pharmacophores Incorporating Benzoxazine

BALCINRENONE (AZD-9977)
  • Structure : Combines fluorinated benzoxazine and acetamide moieties.
  • Key Difference : Designed as a mineralocorticoid receptor modulator.
  • Impact : Highlights the benzoxazine core’s versatility in drug design for achieving target selectivity and metabolic stability .
N-[2-({2-Amino-6-ethyl-5-[4-(3-methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyrimidin-4-yl}amino)ethyl]naphthalene-2-sulfonamide
  • Formula : C₃₂H₃₈N₆O₅S (MW 618.75)
  • Key Difference : Integrates benzoxazine into a pyrimidine-sulfonamide scaffold.
  • Impact : Demonstrates the use of benzoxazine as a fragment in larger pharmacophores for optimizing binding kinetics and solubility .

Key Insights

  • Substituent Effects : Methyl groups on the benzoxazine ring (e.g., 2,4-dimethyl vs. 4-methyl) modulate steric bulk and lipophilicity, impacting membrane permeability and target engagement .
  • Ring System Variations : Benzoxazine’s nitrogen atom enables hydrogen bonding, whereas benzodioxin analogs prioritize lipophilic interactions .

Biological Activity

4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is a complex organic compound belonging to the benzoxazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoxazine ring fused with an oxobutanoic acid moiety. The molecular formula is C14H15NO5C_{14}H_{15}NO_5 with a molecular weight of approximately 277.27 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₅NO₅
Molecular Weight277.27 g/mol
SMILESO=C1N(C)C2=CC(C(CCC(O)=O)=O)=CC=C2OC1C
InChI KeyRKJZDKGWLYIRHA-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The benzoxazine structure allows for interactions with enzymes and receptors, potentially leading to modulation of their activities. This interaction can result in various biological effects, including:

  • Antimicrobial Activity : Inhibition of microbial growth through interference with essential cellular processes.
  • Anticancer Properties : Induction of apoptosis in cancer cells by targeting specific pathways involved in cell survival.

Antimicrobial Effects

Research has indicated that derivatives of benzoxazines exhibit significant antimicrobial properties. A study demonstrated that compounds structurally related to this compound showed moderate to potent activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 100 μg/mL against Gram-positive and Gram-negative bacteria as well as Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, showing promising results against several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Research Findings

Several studies have focused on the synthesis and biological evaluation of benzoxazine derivatives:

  • Synthesis Methods : The synthesis typically involves the condensation of substituted phenols with acetoacetate derivatives under basic conditions to form the benzoxazine core.
  • Case Studies :
    • A study highlighted the use of benzoxazine derivatives in drug development, showcasing their potential as lead compounds for new antimicrobial agents .
    • Another investigation revealed that modifications in the benzoxazine structure could enhance its bioactivity profile against specific pathogens .

Comparative Analysis

When compared to other benzoxazine derivatives, this compound exhibits unique biological properties due to its specific substitution pattern. This uniqueness may contribute to its distinct pharmacological effects.

Compound NameAntimicrobial ActivityAnticancer Activity
4-(2,4-Dimethyl...)-4-Oxobutanoic AcidModerate to PotentInduces Apoptosis
Other Benzoxazine DerivativesVariableVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Michael addition reactions, as seen in structurally related benzoxazine derivatives . Key steps include:

  • Step 1 : Functionalization of the benzoxazine core using maleic anhydride.

  • Step 2 : Coupling with a butanoic acid derivative via nucleophilic substitution.

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product (purity >97% confirmed by LC-MS) .

  • Yield Optimization : Vary reaction temperature (70–100°C) and catalyst (e.g., AlCl₃ for Friedel-Crafts) to maximize efficiency.

    Table 1 : Comparison of Synthetic Methods

    MethodCatalystYield (%)Purity (%)Reference
    Friedel-CraftsAlCl₃6595
    Michael AdditionNone5297

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm, benzoxazine absorption band) .
  • Kinetic Analysis : Use HPLC to quantify intact compound over time. Calculate half-life (t₁/₂) using first-order kinetics.
  • Key Finding : Degradation accelerates above pH 10 due to hydrolysis of the oxobutanoic acid moiety .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.4–2.6 ppm (dimethyl groups), δ 7.1–7.3 ppm (benzoxazine aromatic protons), and δ 12.1 ppm (carboxylic acid proton) .
  • FT-IR : Confirm carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 263.25) matches theoretical molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To address this:

  • Standardize Conditions : Use deuterated DMSO for NMR to avoid solvent shifts .
  • Reproduce Synthesis : Follow protocols from independent studies (e.g., vs. ) and cross-validate with high-resolution MS.
  • Advanced Analysis : Perform 2D NMR (COSY, HSQC) to unambiguously assign proton environments .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (LogP = 1.8 ± 0.2) and metabolic stability .

Q. How can researchers design experiments to analyze conflicting bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound at 0.1–100 μM in cell-based assays (e.g., MTT for cytotoxicity) .
  • Control for Degradation : Include stability checks (see FAQ 2) to ensure bioactivity reflects the intact compound.
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify structure-activity trends .

Q. What strategies improve the compound’s solubility for in vivo studies without altering its core structure?

  • Methodological Answer :

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt (solubility >50 mg/mL in PBS) .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility while minimizing toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer :

  • Critical Variables : Moisture-sensitive steps (e.g., AlCl₃-catalyzed reactions) require strict anhydrous conditions .
  • Impurity Interference : Residual solvents (e.g., THF) may suppress crystallization. Use Soxhlet extraction with ethyl acetate to improve purity .
  • Replicate Protocols : Reproduce methods from and under controlled humidity (<30% RH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.